
2-Hydroxy-4-oxooct-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-oxooct-2-enedioic acid is an organic compound with the molecular formula C8H10O6 It is characterized by the presence of both hydroxyl and keto functional groups, making it a versatile compound in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxooct-2-enedioic acid can be achieved through several methods. One common approach involves the oxidation of suitable precursors such as aldehydes or primary alcohols. For example, the oxidation of an aldehyde in the presence of an oxidizing agent can yield the desired carboxylic acid . Another method involves the hydrolysis of carboxylic acid derivatives such as esters, amides, or anhydrides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using catalysts to enhance reaction rates and selectivity. The choice of oxidizing agents and reaction conditions is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-oxooct-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require acidic or basic conditions to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher carboxylic acids, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-oxooct-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-oxooct-2-enedioic acid involves its interaction with various molecular targets. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic attacks, influencing biochemical pathways and enzyme activities. The compound can act as a substrate for dehydrogenases, facilitating redox reactions in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4-oxopentanoic acid
- 2-Hydroxy-4-oxohexanoic acid
- 2-Hydroxy-4-oxoheptanoic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-4-oxooct-2-enedioic acid has a longer carbon chain, which can influence its reactivity and solubility. This unique structure allows it to participate in a broader range of chemical reactions and makes it suitable for specific applications in research and industry .
Eigenschaften
| 175615-62-0 | |
Molekularformel |
C8H10O6 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
2-hydroxy-4-oxooct-2-enedioic acid |
InChI |
InChI=1S/C8H10O6/c9-5(2-1-3-7(11)12)4-6(10)8(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
WPTSUOSGGVTRGY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)C=C(C(=O)O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


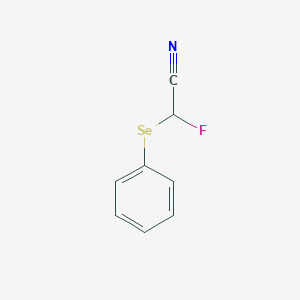
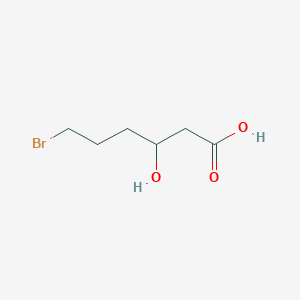
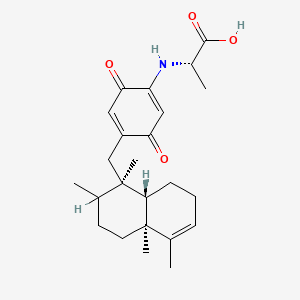
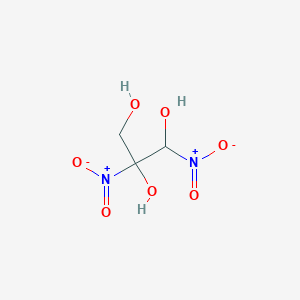
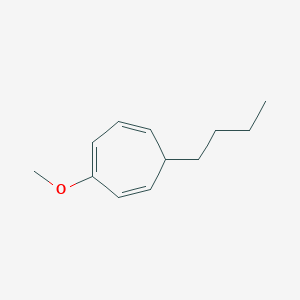
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
